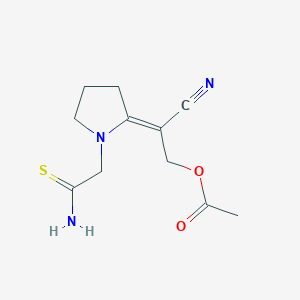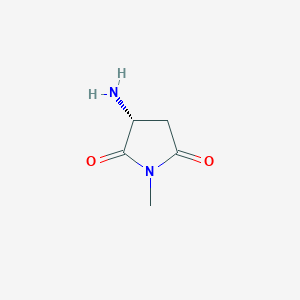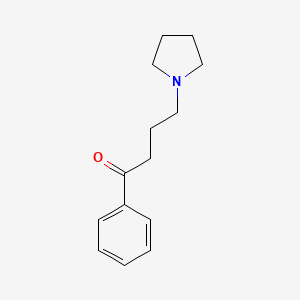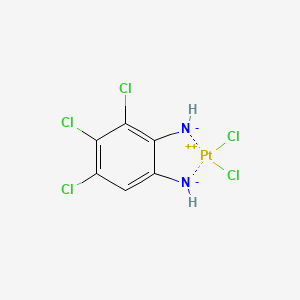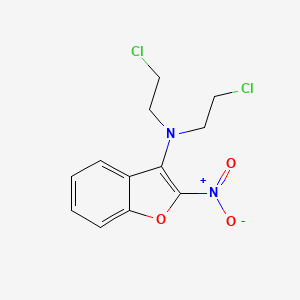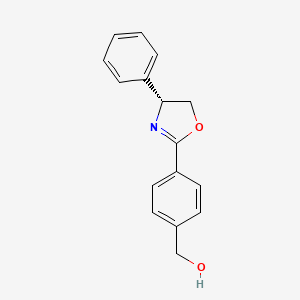
(R)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is a chiral compound with a complex structure that includes an oxazoline ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the formation of the oxazoline ring followed by the introduction of the phenyl group. One common method includes the reaction of a phenyl-substituted oxazoline with a suitable reducing agent to yield the desired methanol derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazoline ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone.
Reduction: Formation of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
- ®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)ketone
Uniqueness
®-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
[4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-12-6-8-14(9-7-12)16-17-15(11-19-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2/t15-/m0/s1 |
InChI Key |
PCJFDNJKNIQQMG-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


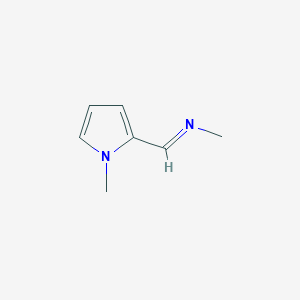
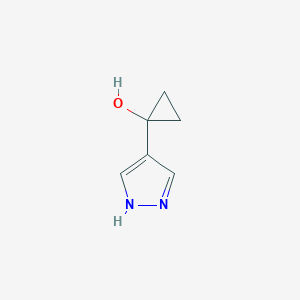

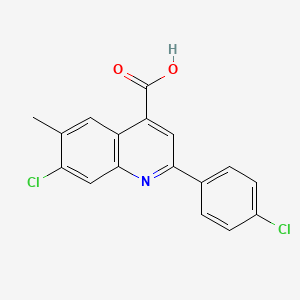
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
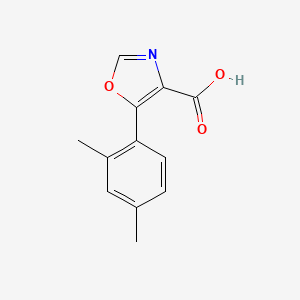
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
